molecular formula C6H9NO2S B136168 (r)-4-Acetylthio-2-pyrrolidinone CAS No. 142705-97-3

(r)-4-Acetylthio-2-pyrrolidinone

Cat. No.: B136168
CAS No.: 142705-97-3
M. Wt: 159.21 g/mol
InChI Key: RCGMCMAJECIOHO-RXMQYKEDSA-N
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Description

®-4-Acetylthio-2-pyrrolidinone is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with an acetylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Acetylthio-2-pyrrolidinone typically involves the reaction of ®-4-hydroxy-2-pyrrolidinone with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by an acetylthio group.

Industrial Production Methods: Industrial production of ®-4-Acetylthio-2-pyrrolidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: ®-4-Acetylthio-2-pyrrolidinone can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the acetylthio moiety can yield alcohol derivatives.

    Substitution: The acetylthio group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

®-4-Acetylthio-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-4-Acetylthio-2-pyrrolidinone involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (S)-4-Acetylthio-2-pyrrolidinone: The enantiomer of ®-4-Acetylthio-2-pyrrolidinone, with similar chemical properties but different biological activities.

    4-Hydroxy-2-pyrrolidinone: The precursor in the synthesis of ®-4-Acetylthio-2-pyrrolidinone.

    4-Acetylthio-2-pyrrolidinone: The racemic mixture of both enantiomers.

Uniqueness: ®-4-Acetylthio-2-pyrrolidinone is unique due to its chiral nature, which can lead to specific interactions with biological targets, making it a valuable compound in stereoselective synthesis and medicinal chemistry.

Properties

IUPAC Name

S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGMCMAJECIOHO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20-(1) 15.6 g of triphenylphosphine were added to a suspension of 3 g of 4-hydroxy-2-pyrrolidinone in 200 ml of tetrahydrofuran, and then the mixture was stirred at room temperature for 5 minutes, after which it was cooled to -20° C. A solution of 9.3 ml of diethyl azodicarboxylate in 9 ml of tetrahydrofuran was added dropwise, whilst cooling at -12° C. to -20° C., to the previous solution. The mixture was then stirred at 0°-5° C. for 5 minutes, after which it was again cooled to -20° C. 4.2 ml of thioacetic acid were then added dropwise to the mixture, whilst cooling at -18° C. to -20° C. The mixture was then warmed to 0°-5° C. and stirred at that temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure. The residue was purified first by column chromatography through silica gel, eluted with a 10:1 by volume mixture of ethyl acetate and methanol, and then by column chromatography through silica gel, eluted with a 2:1 by volume mixture of acetonitrile and benzene, to give 2.45 g of 4-acetylthio-2-pyrrolidinone as colorless crystals.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

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